molecular formula C15H23Cl2N4O4P B12698413 Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(phenylmethyl)-, P-oxide CAS No. 97139-59-8

Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(phenylmethyl)-, P-oxide

Cat. No.: B12698413
CAS No.: 97139-59-8
M. Wt: 425.2 g/mol
InChI Key: IGNOHILLSIWNMF-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl)-, P-oxide is a complex chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl)-, P-oxide involves multiple steps The initial step typically includes the reaction of 2-chloroethylamine with a suitable phosphoramide precursor under controlled conditions to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and purification techniques like crystallization and chromatography are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl)-, P-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the P-oxide group back to its original form.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphoramide derivatives, while substitution reactions may result in various substituted urea derivatives.

Scientific Research Applications

Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl)-, P-oxide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl)-, P-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
  • Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide

Uniqueness

Compared to similar compounds, Urea, N-(2-(bis((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(phenylmethyl)-, P-oxide stands out due to its specific substitution pattern and the presence of the phenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

97139-59-8

Molecular Formula

C15H23Cl2N4O4P

Molecular Weight

425.2 g/mol

IUPAC Name

3-benzyl-1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea

InChI

InChI=1S/C15H23Cl2N4O4P/c16-7-9-20(10-8-17)26(24)19-14(6-11-25-26)21(23)15(22)18-12-13-4-2-1-3-5-13/h1-5,14,23H,6-12H2,(H,18,22)(H,19,24)

InChI Key

IGNOHILLSIWNMF-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NCC2=CC=CC=C2)O)N(CCCl)CCCl

Origin of Product

United States

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